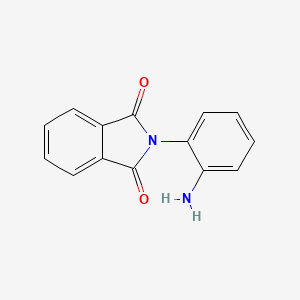

2-(2-Aminophenyl)isoindole-1,3-dione

Übersicht

Beschreibung

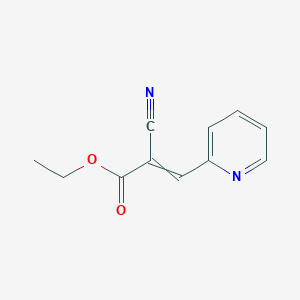

2-(2-Aminophenyl)isoindole-1,3-dione is a derivative of isoindole-1,3-dione, a compound with significant chemical and pharmacological interest. It belongs to a class of compounds known for their complex chemical structures and diverse reactivity.

Synthesis Analysis

- Tan et al. (2016) developed a synthesis for hexahydro-1H-isoindole-1,3(2H)-dione derivatives, starting from 3-sulfolene and involving epoxidation and nucleophilic reactions to create amino and triazole derivatives (Tan, Koc, Kishali, Şahin, & Kara, 2016).

- Worlikar and Larock (2008) reported a palladium-catalyzed aminocarbonylation of o-halobenzoates to synthesize 2-substituted isoindole-1,3-diones (Worlikar & Larock, 2008).

Molecular Structure Analysis

- Duru et al. (2018) characterized the molecular structure of 2-(4-ethoxyphenyl)isoindoline-1,3-dione, noting its non-planar structure and hydrogen bonding interactions (Duru, Evecen, Tanak, & Ağar, 2018).

- Anouar et al. (2019) studied the crystal structure of a related compound, revealing interactions like hydrogen bonds and π-π interactions (Anouar, Dioukhane, Aouine, El Omari, El Ammari, Saadi, Assani, & Ouarsal, 2019).

Chemical Reactions and Properties

- Tan et al. (2014) discovered a new synthesis method for amino-phthalimide derivatives of isoindole-1,3(2H)-dione, noting the importance of substituted amine groups in the aromatic rings (Tan, Bozkurt, Kishali, & Kara, 2014).

Physical Properties Analysis

- The study by Deshmukh and Sekar (2015) on the photophysical properties of ESIPT inspired fluorescent derivatives of isoindole dione revealed their sensitivity to solvent polarity and thermal stability (Deshmukh & Sekar, 2015).

Chemical Properties Analysis

- Tan et al. (2020) explored isoindole-1,3(2H)-dione derivatives with varying substituents, showing how these affect the compound's properties, such as anticancer activity (Tan, Kizilkaya, Kelestemur, Akdemir, & Kara, 2020).

Wissenschaftliche Forschungsanwendungen

1. Synthesis of Fused Multifunctionalized Isoindole-1,3-diones

- Summary of Application: Isoindole-1,3-dione derivatives, commonly known as phthalimides, represent an important class of biological and pharmaceutical compounds, including indole alkaloids . The synthesis of fused multifunctionalized isoindole-1,3-diones involves a hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives .

- Methods of Application: The overall transformation involved the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .

- Results or Outcomes: The results demonstrate the potential of the direct functionalization of existing unsaturated hydrocarbons with substituted imidazoles and oxygen for the synthesis of multifunctionalized cyclopenta [ e ]isoindole-1,3 (2 H ,6 H )-diones .

2. Synthesis of Isoindoline/Isoindoline-1,3-dione Derivatives

- Summary of Application: Isoindolines and isoindoline-1,3-dione modulate the dopamine receptor D 3, which suggests a potential application as antipsychotic agents . In addition, the inhibition of β -amyloid protein aggregation indicates a potential capacity in the treatment of Alzheimer’s disease .

- Methods of Application: Seven molecules, including three isoindolines and four dioxoisoindolines, were synthesized using simple heating and relatively quick solventless reactions .

- Results or Outcomes: The in silico analysis suggests that the three isoindolines herein tested have the best properties as ligands of the dopamine receptor D 2, interacting with the main amino acid residues at its allosteric binding site . One of them, YaI-01, reverted Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

3. Biosensing, Bioactivity, Bioimaging, Electronics, and Photopolymerization

- Summary of Application: Indane-1,3-dione, a close analogue of isoindole-1,3-dione, is used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is also an electron acceptor widely used for the design of dyes for solar cells applications, photoinitiators of polymerization or chromophores for non-linear optical (NLO) applications .

- Methods of Application: The different chemical reactions enabling access to this scaffold but also to the most common derivatives of indane-1,3-dione are presented .

- Results or Outcomes: The different applications in which indane-1,3-dione-based structures have been used are also presented, evidencing the versatility of this structure .

4. Antimicrobial, Antileishmanial, and Anticancer Activities

- Summary of Application: The halogenation of isoindole-1,3 (2H) dione moiety increases antimicrobial, antileishmanial, and anticancer activities . Tetra-brominated derivatives are more effective than tetra-chlorinated derivatives .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the halogenation of isoindole-1,3 (2H) dione moiety .

- Results or Outcomes: The results show that tetra-brominated derivatives are more effective than tetra-chlorinated derivatives in increasing antimicrobial, antileishmanial, and anticancer activities .

5. Design of Dyes for Solar Cells Applications

- Summary of Application: Indane-1,3-dione, a close analogue of isoindole-1,3-dione, is an electron acceptor widely used for the design of dyes for solar cells applications .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of indane-1,3-dione as an electron acceptor in the design of dyes for solar cells .

- Results or Outcomes: The results show that indane-1,3-dione-based structures have been used in numerous applications, evidencing the versatility of this structure .

6. Photoinitiators of Polymerization

- Summary of Application: Indane-1,3-dione is also used as a photoinitiator of polymerization .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of indane-1,3-dione as a photoinitiator in polymerization processes .

- Results or Outcomes: The results show that indane-1,3-dione-based structures have been used in numerous applications, evidencing the versatility of this structure .

Eigenschaften

IUPAC Name |

2-(2-aminophenyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-8H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJOEZGYYINOJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350094 | |

| Record name | 2-(2-aminophenyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminophenyl)isoindole-1,3-dione | |

CAS RN |

4506-62-1 | |

| Record name | 2-(2-aminophenyl)isoindole-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1269306.png)

![1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269323.png)

![2,3-Dihydroimidazo[2,1-B]benzothiazol-6-amine](/img/structure/B1269340.png)